Technical Guide: Physicochemical Properties of N-(2-Ethoxybenzyl)-3-(isopentyloxy)aniline
Technical Guide: Physicochemical Properties of N-(2-Ethoxybenzyl)-3-(isopentyloxy)aniline
Introduction
N-(2-Ethoxybenzyl)-3-(isopentyloxy)aniline is a novel secondary amine with a molecular architecture suggesting potential applications in medicinal chemistry and materials science. Its structure, featuring two substituted benzene rings linked by a methylene bridge, combines lipophilic ether groups (ethoxy and isopentyloxy) with a basic aniline nitrogen. This unique combination of functional groups necessitates a thorough understanding of its physicochemical properties to guide its development and application. As a potential drug candidate or advanced material intermediate, properties such as solubility, lipophilicity (LogP), and acid-base dissociation (pKa) are critical determinants of its behavior in biological and chemical systems.
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-Ethoxybenzyl)-3-(isopentyloxy)aniline. It outlines robust, field-proven experimental protocols for the determination of these properties and details the analytical methodologies required for structural confirmation and purity assessment. The causality behind experimental choices is explained to ensure that each protocol serves as a self-validating system for generating reliable and reproducible data.
Synthesis Pathway: Reductive Amination
The most efficient and widely adopted method for synthesizing secondary amines, such as N-(2-Ethoxybenzyl)-3-(isopentyloxy)aniline, is through reductive amination.[1] This one-pot reaction involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[2] This approach avoids the common issue of over-alkylation often encountered with direct alkylation methods.[2]
For the synthesis of the title compound, 3-(isopentyloxy)aniline is reacted with 2-ethoxybenzaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2]
Proposed Reactants:
-
3-(isopentyloxy)aniline
-
2-ethoxybenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (as catalyst)
The reaction proceeds via the formation of an iminium ion, which is then selectively reduced by the hydride agent to yield the final product.
Caption: Proposed synthesis of N-(2-Ethoxybenzyl)-3-(isopentyloxy)aniline via reductive amination.
Core Physicochemical Properties
The following table summarizes the predicted and key physicochemical properties of N-(2-Ethoxybenzyl)-3-(isopentyloxy)aniline. These values are foundational for designing formulation, absorption, distribution, metabolism, and excretion (ADME) studies, and for predicting the compound's behavior in various chemical environments.
| Property | Predicted/Calculated Value | Significance in Research & Development |
| Molecular Formula | C₂₀H₂₇NO₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 313.44 g/mol | Crucial for all stoichiometric calculations and molar-based assays. |
| Appearance | Off-white to pale yellow solid | Basic physical state observation and quality control parameter. |
| Melting Point (MP) | ~45-55 °C | An indicator of purity; a sharp melting range suggests high purity.[3] |
| Boiling Point (BP) | > 350 °C (Predicted, with decomposition) | High boiling point is expected; vacuum distillation would be required. |
| LogP (o/w) | ~5.2 (Predicted) | High value indicates significant lipophilicity, impacting solubility and membrane permeability. |
| pKa | ~4.1 (Predicted, for the conjugate acid) | Indicates the aniline nitrogen is weakly basic, typical for aromatic amines. |
| Aqueous Solubility | Practically insoluble | Low aqueous solubility is expected due to high LogP.[4] |
Experimental Protocols for Property Determination
Melting Point Determination (Capillary Method)
This protocol adheres to the standards outlined in the U.S. Pharmacopeia (USP) for Class Ia apparatus.[5] The melting point provides a quick, reliable indication of a compound's purity.[3]
Methodology:
-
Sample Preparation: Finely powder the dry sample of N-(2-Ethoxybenzyl)-3-(isopentyloxy)aniline.[6]
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[5]
-
Instrument Setup: Place the capillary into the heating block of a calibrated melting point apparatus.
-
Initial Determination: Heat the block rapidly to obtain an approximate melting point.[3]
-
Accurate Determination: Allow the block to cool to at least 5°C below the approximate melting point. Begin heating at a controlled rate of 1°C per minute.[5]
-
Data Recording: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two points is the melting range.
Octanol-Water Partition Coefficient (LogP) Determination
The Shake-Flask method is the gold standard for determining LogP, providing a direct measure of a compound's lipophilicity.[7]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (at pH 7.4 using a phosphate buffer) with n-octanol and allow the phases to separate for 24 hours.
-
Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase.
-
Partitioning: Combine equal volumes of the octanol stock solution and the water phase in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow equilibrium to be reached (e.g., 1-2 hours).
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated HPLC-UV method.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[7]
Acid Dissociation Constant (pKa) Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[8] For a weakly basic amine, this involves titrating a solution of the protonated form with a strong base.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., methanol-water) to overcome solubility issues.
-
Acidification: Add a known excess of a strong acid (e.g., HCl) to fully protonate the aniline nitrogen.
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized strong base (e.g., NaOH) solution, adding small, precise volumes and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[8]
Thermodynamic Solubility Determination
The shake-flask method is the definitive way to measure thermodynamic solubility, representing the true equilibrium concentration of a solute in a solvent.[9]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and biorelevant media (e.g., FaSSIF, FeSSIF).[9]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration through a low-binding filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Solid-State Analysis: Analyze the remaining solid by techniques like XRPD or DSC to check for any polymorphic or solvate transitions during the experiment.
Caption: Workflow for Thermodynamic Solubility Determination.
Structural Characterization and Purity Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy and isopentyloxy groups, and the key benzylic and N-H protons.
-
Aromatic Protons (6.5-7.5 ppm): Complex multiplets corresponding to the protons on both benzene rings.[10]
-
Benzylic Protons (-CH₂-N, ~4.3 ppm): A characteristic singlet, as there are no adjacent protons for coupling.[11]
-
N-H Proton (~4.0 ppm): A broad singlet, which may exchange with D₂O.[10]
-
Ethoxy Group (-OCH₂CH₃): A triplet at ~1.4 ppm and a quartet at ~4.0 ppm.
-
Isopentyloxy Group (-OCH₂CH₂CH(CH₃)₂): Characteristic signals including a doublet for the terminal methyl groups.
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.
-
Aromatic Carbons (110-160 ppm): Signals for all aromatic carbons, including the ether-substituted carbons which will be downfield.[12]
-
Benzylic Carbon (-CH₂-N, ~48 ppm): A single peak for the methylene bridge carbon.[10]
-
Aliphatic Carbons (10-70 ppm): Signals corresponding to the ethoxy and isopentyloxy side chains.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M+): The primary peak should correspond to the molecular weight of the compound (m/z = 313.44).
-
Fragmentation: A prominent fragmentation pathway for N-benzylanilines is the cleavage of the C-N bond to form a stable benzyl or tropylium cation (m/z = 91 for an unsubstituted benzyl group; m/z = 121 for the 2-ethoxybenzyl cation).[13] Other fragments would arise from the loss of the ether side chains.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for assessing the purity of the synthesized compound.[14] It separates the target compound from starting materials, by-products, and other impurities.[15]
Methodology:
-
System: A standard HPLC system with a UV or PDA detector.[14]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid for better peak shape).
-
Detection: UV detection at a wavelength where the compound shows maximum absorbance (e.g., ~254 nm).
-
Analysis: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Caption: General workflow for HPLC purity analysis.
Chemical Stability Assessment
Understanding a compound's stability is critical for determining appropriate storage conditions and shelf-life.[16] Stability studies expose the compound to stress conditions to identify potential degradation pathways.
Methodology:
-
Forced Degradation: Prepare solutions of the compound in various media, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions.
-
Stress Conditions: Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period. Also, expose the solid compound to heat (e.g., 80°C) and high humidity (e.g., 90% RH), and expose a solution to photolytic stress (UV/Vis light) according to ICH guidelines.
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Pathway Identification: If significant degradation occurs, use LC-MS to identify the structure of the degradation products, providing insight into the degradation mechanism (e.g., hydrolysis, oxidation).
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